2-Acetoxy-2-methyl-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

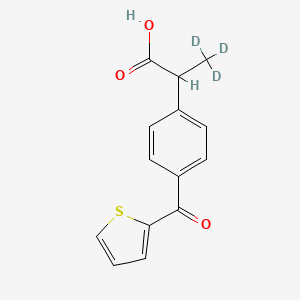

“2-Acetoxy-2-methyl-1-propanol” is an organic compound . It is an ester, which is a class of compounds that are derived from carboxylic acids . The general structure of an ester includes a carbonyl adjacent to an ether linked to an alkyl or aryl group .

Molecular Structure Analysis

The molecular formula of “2-Acetoxy-2-methyl-1-propanol” is C6H12O3 . This indicates that the compound contains 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .

Aplicaciones Científicas De Investigación

Catalytic Processes in Material Synthesis

In the realm of material synthesis, the acetolysis of epichlorohydrin with acetic acid to produce 1-acetoxy-3-chloro-2-propanol has been enhanced by employing nanocrystalline ZSM-5 catalysts. This method offers a significant advancement over traditional processes that utilize highly corrosive liquid acids, presenting a more efficient and less hazardous approach to producing key intermediates for polyepoxy materials (Roselin, Selvin, & Bououdina, 2012).

Hydrogenation and Hydrodeoxygenation Processes

Research into the hydrogenation of glycerol to 1,2-propanediol under nitrogen pressure, using 2-propanol as a hydrogen source, has provided insights into alternative pathways for transforming glycerol. This process, facilitated by Ni or Cu supported on Al2O3 catalysts, represents a novel approach to glycerol hydrogenolysis, potentially offering a sustainable route to 1,2-propanediol production (Gandarias et al., 2011).

Electrocatalytic Synthesis Applications

The use of hydroxyacetone, a dehydration product of glycerol, as a platform for the electrocatalytic synthesis of various chemicals such as acetone, 1,2-propanediol, and 2-propanol, demonstrates the potential for sustainable chemical production. This approach, utilizing non-noble metals as electrodes, offers a method for the selective formation of valuable chemicals through electrocatalytic processes, highlighting the versatility and efficiency of using glycerol-based platforms for chemical synthesis (Sauter, Bergmann, & Schröder, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

(1-hydroxy-2-methylpropan-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOKHTMCBUZSOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-2-methyl-1-propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)

![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)